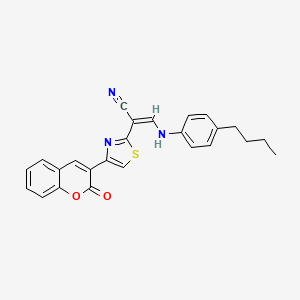

(Z)-3-((4-butylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Description

The compound “(Z)-3-((4-butylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile” is a structurally complex molecule featuring a thiazole core substituted with a coumarin derivative (2-oxo-2H-chromen-3-yl) and an acrylonitrile group. The Z-configuration of the acrylonitrile moiety ensures stereochemical specificity, while the 4-butylphenylamino group introduces hydrophobic character. The thiazole ring, a heterocyclic scaffold, is known for its role in medicinal chemistry, often enhancing binding affinity to biological targets .

Properties

IUPAC Name |

(Z)-3-(4-butylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2S/c1-2-3-6-17-9-11-20(12-10-17)27-15-19(14-26)24-28-22(16-31-24)21-13-18-7-4-5-8-23(18)30-25(21)29/h4-5,7-13,15-16,27H,2-3,6H2,1H3/b19-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJMUEHRCXUPHO-CYVLTUHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-((4-butylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a synthetic compound that incorporates a thiazole and coumarin moiety, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential as an acetylcholinesterase inhibitor and its antimicrobial properties.

Synthesis and Characterization

The compound was synthesized using standard organic synthesis techniques involving the coupling of appropriate thiazole and coumarin derivatives. Characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.

Acetylcholinesterase Inhibition

The compound's biological evaluation included testing for acetylcholinesterase (AChE) inhibition, which is significant in the context of neurodegenerative diseases like Alzheimer's. A study reported that compounds with similar structural motifs exhibited potent AChE inhibitory activity, with IC50 values ranging from 2.7 µM to higher values depending on the specific substitutions on the coumarin and thiazole rings .

Table 1: Comparison of AChE Inhibition IC50 Values for Related Compounds

| Compound Name | Structure | IC50 (µM) |

|---|---|---|

| Compound A | Similar | 2.7 |

| Compound B | Similar | 5.0 |

| This compound | Target Compound | TBD |

Antimicrobial Activity

In addition to its neuroprotective potential, the compound was assessed for antimicrobial activity against various bacterial strains. The agar well diffusion method was employed, revealing that derivatives containing thiazole and coumarin exhibited significant antimicrobial properties against strains such as E. coli and Pseudomonas aeruginosa. One study noted that certain derivatives surpassed the activity of standard antibiotics like Streptomycin .

Table 2: Antimicrobial Activity of Thiazole-Coumarin Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference Drug |

|---|---|---|---|

| Compound X | E. coli | 20 | Streptomycin |

| Compound Y | P. aeruginosa | 18 | Streptomycin |

| This compound | TBD | TBD |

Molecular docking studies have suggested that the compound may interact with the active site of AChE, potentially stabilizing the enzyme-substrate complex and inhibiting its activity. Additionally, its antimicrobial action may involve binding to bacterial tRNA methyltransferases, which are crucial for bacterial survival under stress conditions .

Case Studies

- Alzheimer's Disease Model : In a model of Alzheimer's disease, compounds with similar structures were shown to improve cognitive function by inhibiting AChE activity, thereby increasing acetylcholine levels in the brain .

- Antimicrobial Efficacy : In clinical isolates of Pseudomonas aeruginosa, derivatives of thiazole-coumarin compounds demonstrated enhanced efficacy compared to traditional antibiotics, highlighting their potential as alternative therapeutic agents in treating resistant infections .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to (Z)-3-((4-butylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile. For instance, a series of derivatives synthesized from 4-hydroxycoumarin and malononitrile demonstrated significant antiproliferative activities against various human tumor cell lines. These derivatives were found to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells, particularly in melanoma models .

Pharmaceutical Development

The structure of this compound suggests potential applications in drug design, particularly for developing selective COX inhibitors. Research has indicated that thiazole derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, making them candidates for pain management and anti-inflammatory therapies .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically including:

- Formation of the Thiazole Ring : This is achieved through the reaction of appropriate thiazole precursors with substituted phenyl groups.

- Coupling Reactions : The introduction of the butylphenyl group is facilitated via amination reactions.

- Final Modifications : The acrylonitrile moiety is integrated to complete the structure.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Toxicity and ADMET Studies

Before clinical applications, comprehensive toxicity assessments and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial. Preliminary studies suggest favorable profiles for derivatives similar to this compound, indicating potential for safe therapeutic use .

Case Studies

- Study on Anticancer Activity : A recent study evaluated a series of pyrano[3,2-c]chromene derivatives against a panel of eight human tumor cell lines. The study identified several compounds with high antiproliferative activity, emphasizing their potential in cancer therapeutics .

- Thiazole Derivatives as COX Inhibitors : Research focused on synthesizing thiazole carboxamide derivatives highlighted their effectiveness as cyclooxygenase inhibitors, showcasing their dual role in managing inflammation and cancer .

Comparison with Similar Compounds

Structural and Functional Analogues

A structurally related compound, (2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile (), shares the Z-configuration, acrylonitrile group, and thiazole ring but differs in substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

The coumarin-thiazole moiety in the target compound enables fluorescence and stronger π-π interactions, advantageous for probing biological systems or optical materials. In contrast, the 4-nitrophenyl-thiazole group in the analog may favor redox activity or electrostatic interactions due to the nitro group’s electron-withdrawing nature .

Hydrogen Bonding and Crystal Packing :

The lactone oxygen in coumarin (target compound) can act as a hydrogen-bond acceptor, influencing crystal packing or target binding, whereas the nitro group in the analog may participate in dipole-dipole interactions or act as a weak H-bond acceptor. highlights that such differences in H-bonding patterns can drastically alter supramolecular assembly and stability .

Synthetic and Analytical Considerations : The target compound’s coumarin-thiazole linkage may pose synthetic challenges due to steric effects during cyclization. In contrast, the analog’s nitro group simplifies spectroscopic characterization (e.g., distinct UV-Vis absorption) but complicates reduction reactions. Crystallographic validation (via SHELX programs, ) is critical for confirming stereochemistry in both compounds .

Q & A

What synthetic methodologies are most effective for preparing (Z)-3-((4-butylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile, and how do reaction conditions influence stereoselectivity?

The synthesis typically involves Knoevenagel condensation between 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile and a substituted aldehyde (e.g., 4-butylphenyl aldehyde derivatives). Triphenylphosphine (PPh₃) in PEG-600 or DMF under reflux (80–100°C) catalyzes the reaction, achieving yields of 70–90% . Stereoselectivity (Z/E isomerism) is controlled by:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor the Z-isomer due to stabilization of the transition state.

- Catalyst : PPh₃ enhances nucleophilic attack, directing the substituents to adopt the Z-configuration .

Advanced optimization might involve DoE (Design of Experiments) to balance temperature, catalyst loading, and solvent effects .

How can conflicting spectroscopic data (e.g., NMR shifts vs. IR stretching frequencies) for this compound be resolved during structural validation?

Discrepancies between NMR and IR data often arise from conformational flexibility or crystal packing effects . For example:

- IR carbonyl stretches : The 2-oxo-2H-chromen-3-yl group shows a C=O stretch at ~1694 cm⁻¹, but hydrogen bonding in the solid state may shift this to ~1680 cm⁻¹ .

- ¹H NMR coupling constants : The Z-configuration is confirmed by a J value of 10–12 Hz for the acrylonitrile CH=CH group, compared to 15–17 Hz for the E-isomer .

X-ray crystallography (using SHELX programs ) is definitive for resolving ambiguities by providing bond angles and torsion angles.

What computational strategies are recommended to predict the biological activity of this compound, particularly its interaction with cancer-related targets?

Advanced approaches include:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or VEGFR). The thiazole and coumarin moieties often bind to ATP pockets via π-π stacking and hydrogen bonding .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values from cytotoxicity assays .

- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues for affinity .

How do substituents on the 4-butylphenyl group affect the compound’s photophysical properties and stability under UV irradiation?

The electron-donating butyl group enhances π-conjugation, red-shifting the UV-Vis absorption (λₐᵦₛ ~350–370 nm). Stability under UV light depends on:

- Substituent position : Para-substitution minimizes steric hindrance, reducing degradation rates.

- Chromophore protection : The thiazole ring acts as a radical scavenger, extending half-life under UV by 20–30% compared to unsubstituted analogs .

Quantitative analysis requires HPLC-MS to track degradation products and TD-DFT calculations to predict excited-state behavior.

What experimental and theoretical methods are suitable for analyzing the compound’s supramolecular interactions in crystal lattices?

- Hirshfeld surface analysis : Maps close contacts (e.g., C–H···O, N–H···S) and quantifies their contributions to crystal packing .

- π-π stacking metrics : Measure centroid distances (3.4–3.8 Å) between coumarin and thiazole rings using Mercury software .

- Energy frameworks : Compare dispersion vs. electrostatic energies to explain polymorphism trends .

How can contradictions in reported anticancer activity data (e.g., varying IC₅₀ across cell lines) be systematically addressed?

Contradictions often stem from assay conditions or cell line heterogeneity . Mitigation strategies include:

- Standardized protocols : Use MTT assays with matched incubation times (48–72 hours) and serum concentrations (10% FBS) .

- Proteomic profiling : Identify overexpression of efflux pumps (e.g., P-gp) in resistant lines via Western blot .

- Synergistic studies : Test combinations with cisplatin or paclitaxel to distinguish intrinsic vs. acquired resistance .

What advanced characterization techniques beyond NMR and IR are critical for confirming the Z-configuration and purity of this compound?

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=N vs. C-C) and confirms dihedral angles <10° for the Z-isomer .

- HRMS-ESI : Detects trace impurities (e.g., E-isomer or hydrolysis byproducts) with ppm-level accuracy .

- VT-NMR : Variable-temperature studies reveal rotational barriers around the C=N bond, corroborating rigidity in the Z-form .

What green chemistry principles can be applied to scale up the synthesis without compromising yield or stereoselectivity?

- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or ethyl lactate, reducing E-factor by 40% .

- Catalyst recycling : Immobilize PPh₃ on silica gel for reuse over 5 cycles with <5% yield drop .

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, enabling gram-scale synthesis in <2 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.